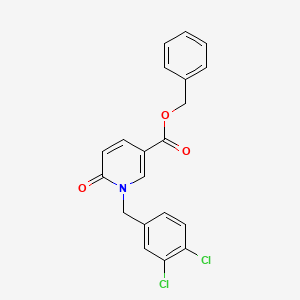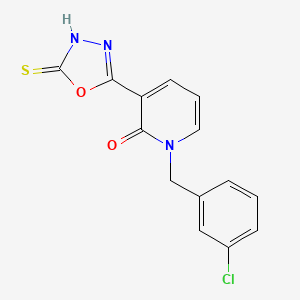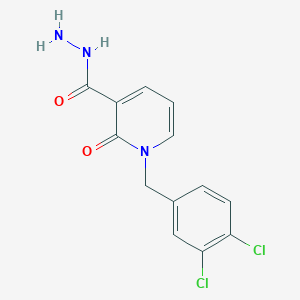![molecular formula C12H10Cl2N2OS B3034928 (2Z)-2-[(2,4-二氯苯胺)亚甲基]-4-甲基硫代-3-氧代丁腈 CAS No. 251310-71-1](/img/structure/B3034928.png)
(2Z)-2-[(2,4-二氯苯胺)亚甲基]-4-甲基硫代-3-氧代丁腈
描述
(2Z)-2-[(2,4-Dichloroanilino)methylidene]-4-methylsulfanyl-3-oxobutanenitrile, also known as DCAMSB, is an organosulfur compound with a variety of applications in scientific research. It is a colorless crystalline solid with a melting point of about 140°C and a boiling point of about 300°C. DCAMSB is a versatile compound that can be used in a variety of laboratory experiments, including synthetic organic chemistry, drug development, and biochemistry. Furthermore, DCAMSB has been used in a number of studies to investigate the mechanism of action and biochemical and physiological effects of various compounds.
科学研究应用
环境影响和修复工作
2,4-D 在环境中(尤其是在农业环境中)的存在引发了人们对其对非目标生物和生态系统的影响的担忧。研究表明,虽然 2,4-D 在控制杂草方面有效,但其在土壤和水中的持久性和毒性可能对水生生物构成风险,并可能通过接触影响人类健康 (Islam 等人,2017)。有必要采取缓解策略,以最大程度地减少环境污染并保障公共健康。
微生物的生物降解为减轻除草剂(如 2,4-D)的环境影响提供了一条有希望的途径。微生物修复过程为传统的化学处理提供了一种生态友好的替代方案,有可能将有毒化合物分解成危害较小的物质 (Magnoli 等人,2020)。对能够降解此类化合物的微生物菌株的进一步研究可以增强我们清洁受污染环境的能力。
应用和研究趋势
对 2,4-D 的研究主要集中在其毒理学和环境方面,大量研究致力于了解其在生态系统中的归宿和潜在健康风险。研究界有一个全球趋势,即探索毒性较小、对环境更友好的传统除草剂(如 2,4-D)的替代品。这包括开发具有类似功能但环境足迹较小的化合物 (Zuanazzi 等人,2020)。
科学界还在探索高级氧化工艺 (AOP) 和在处理有机污染物(包括与 2,4-D 和类似化合物相关的污染物)中使用氧化还原介质。这些创新方法旨在更有效地降解持久性有机污染物,并且对环境的影响更小,标志着向更绿色的修复技术迈出了重要一步 (Lee 等人,2020)。
属性
IUPAC Name |
(2Z)-2-[(2,4-dichloroanilino)methylidene]-4-methylsulfanyl-3-oxobutanenitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10Cl2N2OS/c1-18-7-12(17)8(5-15)6-16-11-3-2-9(13)4-10(11)14/h2-4,6,16H,7H2,1H3/b8-6- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZRNTNPSQGFSBT-VURMDHGXSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCC(=O)C(=CNC1=C(C=C(C=C1)Cl)Cl)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSCC(=O)/C(=C\NC1=C(C=C(C=C1)Cl)Cl)/C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Cl2N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[(E)-Methoxyiminomethyl]cyclohexane-1,3-dione](/img/structure/B3034848.png)

![2-[(1-benzyl-6-oxo-1,6-dihydro-3-pyridinyl)carbonyl]-N-methyl-1-hydrazinecarbothioamide](/img/structure/B3034853.png)

![1-benzyl-3-[5-(methylsulfanyl)-1,3,4-oxadiazol-2-yl]-2(1H)-pyridinone](/img/structure/B3034858.png)




![5-chloro-1-[(2,4-dichlorophenyl)methyl]-2-oxo-N-[4-(trifluoromethyl)phenyl]pyridine-3-carboxamide](/img/structure/B3034863.png)



